

Physical and chemical properties of 4-Iodo-2-(methylthio)pyrimidine

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Compound of Interest

Compound Name: 4-Iodo-2-(methylthio)pyrimidine

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An In-depth Technical Guide to 4-Iodo-2-(methylthio)pyrimidine

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Iodo-2-(methylthio)pyrimidine**, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structural and physicochemical characteristics, reactivity, and its applications in organic synthesis, supported by experimental data and procedural outlines.

Compound Identification and Structure

4-Iodo-2-(methylthio)pyrimidine is a substituted pyrimidine ring, a class of heterocyclic compounds integral to numerous biologically active molecules, including nucleic acids.^{[1][2]} The presence of an iodine atom at the 4-position and a methylthio group at the 2-position makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.^[3]

- CAS Number: 1122-74-3^{[4][5][6][7]}
- Molecular Formula: C₅H₅IN₂S^{[4][5][6][7]}
- Molecular Weight: 252.08 g/mol ^{[4][5][6][7]}
- Synonyms: 4-iodo-2-methylsulfanylpurimidine, Purimidine, 4-iodo-2-(methylthio)-^{[3][8]}

Physicochemical Properties

The physical and chemical properties of **4-Iodo-2-(methylthio)pyrimidine** are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physical Properties

Property	Value	Source
Physical Form	Solid	[4][5]
Melting Point	45-47 °C	[4]
Boiling Point	307.0 ± 15.0 °C (Predicted)	[4]
Density	2.00 ± 0.1 g/cm ³ (Predicted)	[4]

Table 2: Chemical and Structural Identifiers

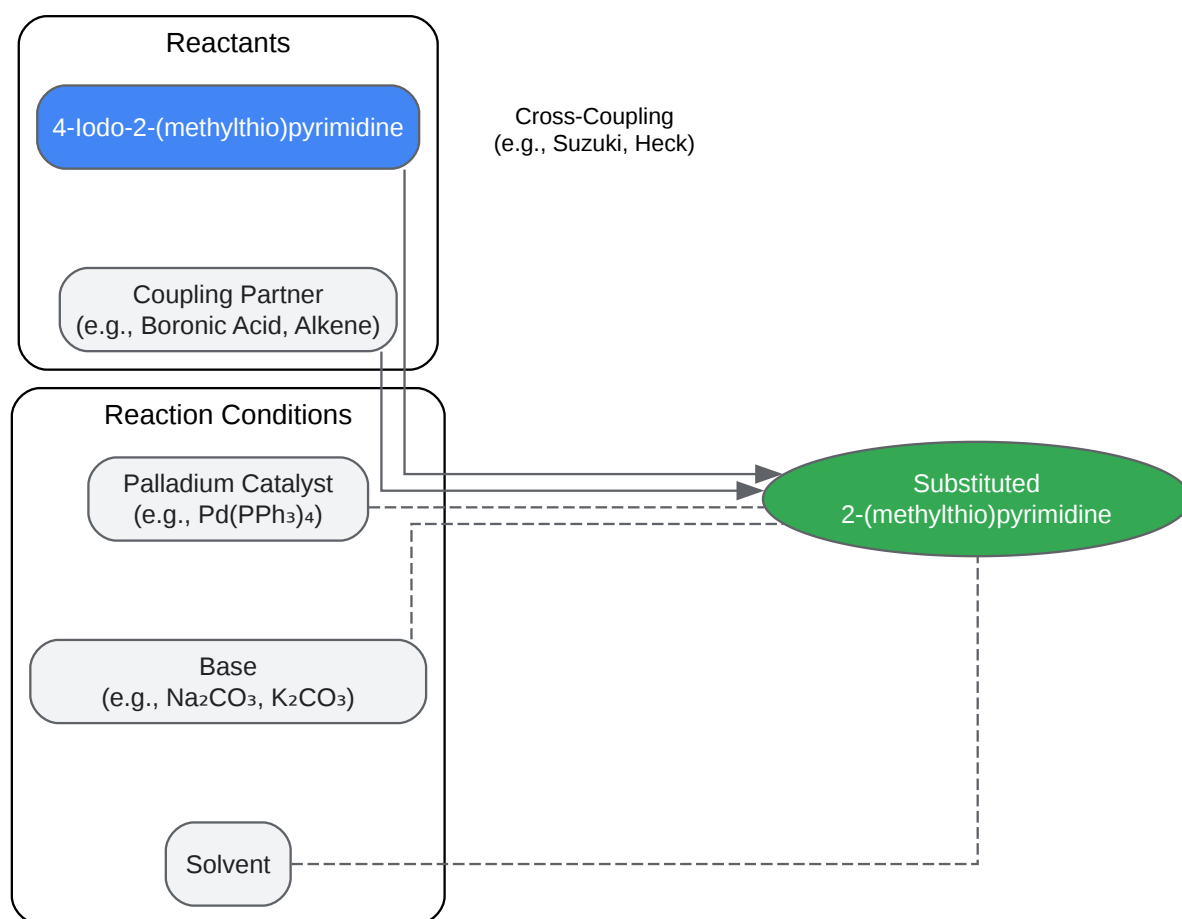
Identifier	Value	Source
SMILES	<chem>IC1=CC=NC(SC)=N1</chem>	[5]
InChI	1S/C5H5IN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3	[5]
InChI Key	SECBGKYJKCNDID-UHFFFAOYSA-N	[5]
MDL Number	MFCD01319020	[5][9]

Reactivity and Chemical Behavior

The chemical reactivity of **4-Iodo-2-(methylthio)pyrimidine** is dominated by the pyrimidine core and its substituents. The electron-deficient nature of the pyrimidine ring, coupled with the presence of a good leaving group (iodine), makes it an excellent substrate for nucleophilic aromatic substitution (S_NAr) and metal-catalyzed cross-coupling reactions.

Generally, for di-substituted pyrimidines, the reactivity towards cross-coupling or S_NAr follows the order C4 > C2 > C5.[10] The iodine atom at the C4 position is the most reactive site for

such transformations. This compound serves as a key building block for introducing the 2-(methylthio)pyrimidine moiety into more complex molecules.[3] It is particularly useful in Suzuki-Miyaura and Heck cross-coupling reactions for the formation of carbon-carbon bonds.[3]



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Caption: Logical diagram of cross-coupling reactivity.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **4-Iodo-2-(methylthio)pyrimidine** is not readily available in the searched literature, its primary application is as a reactant in cross-

coupling reactions. Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.

Generalized Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling an aryl or vinyl boronic acid with **4-Iodo-2-(methylthio)pyrimidine**.

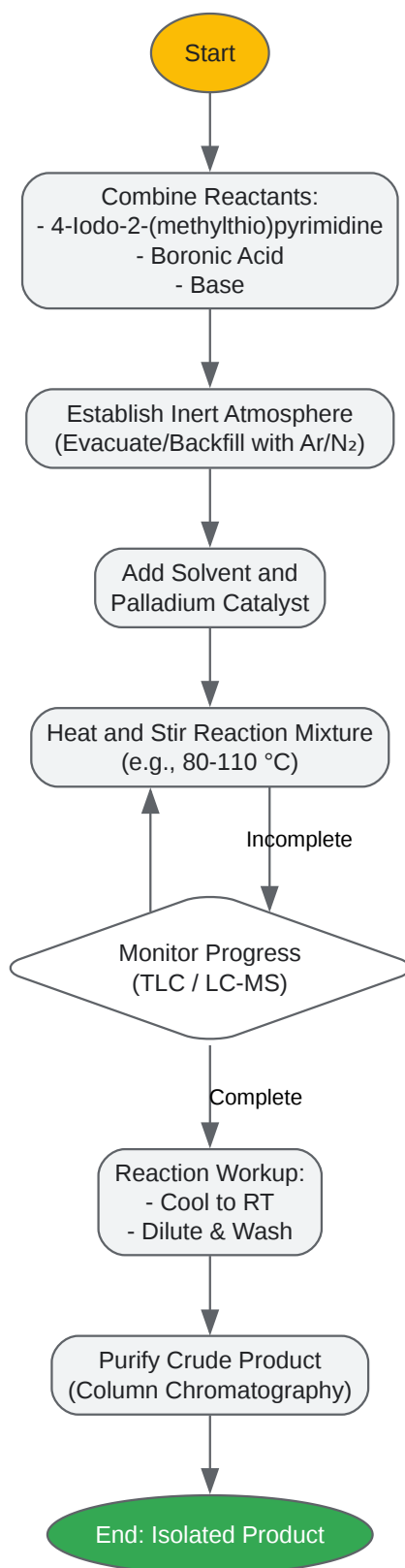
Materials:

- **4-Iodo-2-(methylthio)pyrimidine** (1.0 eq)
- Aryl/Vinyl Boronic Acid (1.1 - 1.5 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Na_2CO_3 , 2.0 - 3.0 eq)
- Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)
- Inert gas (Nitrogen or Argon)

Procedure:

- Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-Iodo-2-(methylthio)pyrimidine**, the boronic acid, and the base.
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst under a positive flow of the inert gas.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired coupled product.



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Caption: Generalized workflow for a Suzuki-Miyaura reaction.

Safety and Handling

4-Iodo-2-(methylthio)pyrimidine is associated with specific health hazards and requires careful handling in a laboratory setting.

- Hazard Pictogram: GHS07[5][9]
- Signal Word: Warning[5][9]
- Hazard Statements:
 - H315: Causes skin irritation[5][9]
 - H319: Causes serious eye irritation[5][9]
- Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[5][9]

Storage: The compound should be stored under specific conditions to maintain its stability. Recommended storage includes keeping it in a dark place, under an inert atmosphere, and at low temperatures (in a freezer under -20°C or refrigerated at 2-8°C).[3][4] It should be sealed in a dry environment.[8]

Biological Context and Potential Applications

While **4-Iodo-2-(methylthio)pyrimidine** itself is primarily a research chemical for organic synthesis, the pyrimidine scaffold is of significant interest in medicinal chemistry.[3][4][11] Pyrimidine derivatives are known to exhibit a wide range of biological activities.[1][11] For instance, related 2-arylthio-5-iodo pyrimidine derivatives have been investigated as non-nucleoside inhibitors of the Hepatitis B virus (HBV) polymerase, indicating the potential for this class of compounds in antiviral drug discovery.[12] The use of **4-Iodo-2-(methylthio)pyrimidine** as a building block allows for the synthesis of novel pyrimidine derivatives that can be screened for various pharmacological activities.

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